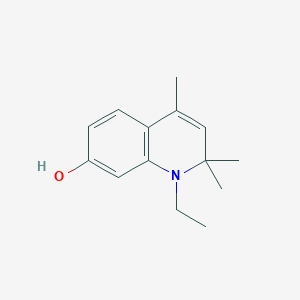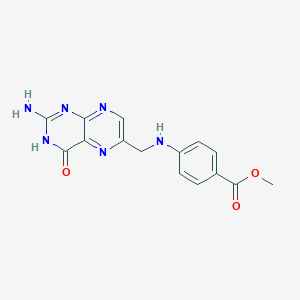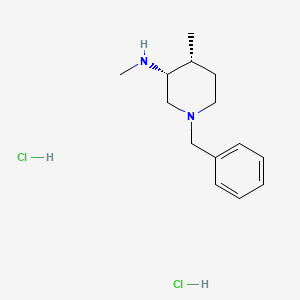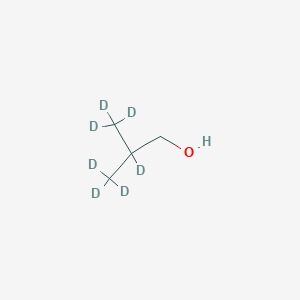
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
描述
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is an organic compound belonging to the class of quinolines. It is characterized by its molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol can be synthesized through a series of organic reactions. One common method involves the reaction of quinoline derivatives with ethylating agents under controlled conditions . The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality .
化学反应分析
Types of Reactions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
科学研究应用
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorescent dyes and other organic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
作用机制
The mechanism by which 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol exerts its effects involves interactions with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but its ability to modify biological macromolecules is well-documented .
相似化合物的比较
- 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
- 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide
Comparison: this compound stands out due to its unique combination of ethyl and trimethyl groups, which confer specific chemical properties and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in synthetic applications.
属性
IUPAC Name |
1-ethyl-2,2,4-trimethylquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4/h6-9,16H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCFJXQNBJTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)

